

5-Bromosalicylamide CAS number and properties

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An In-depth Technical Guide to 5-Bromosalicylamide

Introduction

5-Bromosalicylamide, also identified by its IUPAC name 5-bromo-2-hydroxybenzamide, is an organic compound with the molecular formula C₇H₆BrNO₂.[1] It is a halogenated derivative of salicylamide, characterized by a bromine atom substituted at the fifth position of the benzene ring.[2] This substitution significantly influences its chemical reactivity and biological properties, making it a compound of interest for researchers in medicinal chemistry, drug development, and organic synthesis.[1][2] The presence of the bromine atom can enhance therapeutic potential, with related compounds showing antimicrobial, antiviral, and anticancer activities.[2]

CAS Number: 6329-74-4[1][3][4][5]

Chemical and Physical Properties

5-Bromosalicylamide is typically a white to off-white crystalline solid.[3][6] Its key physicochemical properties are summarized in the table below for easy reference.



| Property | Value | Source(s) |
|-------------------|-------------------------------------|-----------|
| IUPAC Name | 5-bromo-2-hydroxybenzamide | [1] |
| Molecular Formula | C7H6BrNO2 | [1][4][5] |
| Molecular Weight | 216.03 g/mol | [1][4][6] |
| Melting Point | 241-245 °C | [3][4][6] |
| Boiling Point | 316.6 °C at 760 mmHg (Predicted) | [4][6][7] |
| Density | 1.759 g/cm³ (Predicted) | [4][6][7] |
| рКа | 7.79 ± 0.18 (Predicted) | [6][7] |
| Appearance | White to off-white solid | [6] |
| InChI Key | MRMOPHYFXXZTFN- UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)N)O | [1] |
| EC Number | 228-704-5 | [4][5] |

Experimental Protocols Synthesis of 5-Bromosalicylamide from 5Bromosalicylic Acid[6][9]

This protocol details the synthesis of 5-bromo-2-hydroxybenzamide from its corresponding carboxylic acid.

Materials:

- 5-bromosalicylic acid
- n-butanol
- Concentrated sulfuric acid (95.6%)



- Methanol
- Ammonia in methanol solution (7 N)
- · Ethyl acetate
- Hexane
- 100 mL round-bottom flask
- Dean-Stark apparatus
- Reflux condenser

Procedure:

- In a 100 mL round-bottom flask, dissolve 30 g (135.5 mmol) of 5-bromosalicylic acid in 60 mL of n-butanol.
- Add 289 µL (5.42 mmol) of concentrated sulfuric acid to the solution.
- Equip the flask with a Dean-Stark manifold and a reflux condenser. Add an additional 12 mL of n-butanol to the Dean-Stark trap.
- Heat the reaction mixture to reflux and continue for 2 days.
- After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a light yellow oil.
- To the resulting oil, add 50 mL of methanol, followed by the slow addition of 116 mL of a 7 N methanolic ammonia solution.
- Stir the reaction mixture at room temperature for 2 days. Monitor the progress of the reaction using HPLC.
- Upon completion, concentrate the reaction mixture to yield a white solid.



Wash the crude product with a small amount of ethyl acetate and then hexane to afford the
pure product. This procedure is reported to yield 24 g of 5-Bromosalicylamide as a white
crystalline solid (82% yield).[8]

Biological Activity and Signaling Pathway

5-Bromosalicylamide demonstrates significant biological activity, primarily through its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It functions as an inhibitor of the IκB kinase (IKK) complex.[1] The NF-κB pathway is a crucial regulator of inflammatory responses, immune function, cell proliferation, and apoptosis. By inhibiting the IKK complex, **5-Bromosalicylamide** prevents the phosphorylation and subsequent degradation of IκB proteins. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of proinflammatory and pro-survival genes.

This mechanism of action is the basis for its observed:

- Anti-inflammatory Properties: By blocking the activation of the NF-κB pathway, the compound can effectively reduce inflammation.
- Antitumor Activity: Research has indicated that 5-Bromosalicylamide can suppress the
 proliferation of ovarian cancer cells by inducing cell cycle arrest in the G1 phase.[1]

Caption: Inhibition of the NF-kB signaling pathway by **5-Bromosalicylamide**.

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